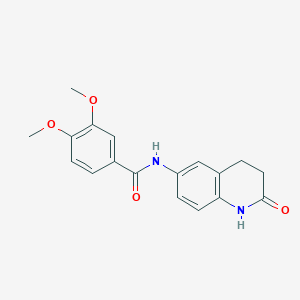

3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

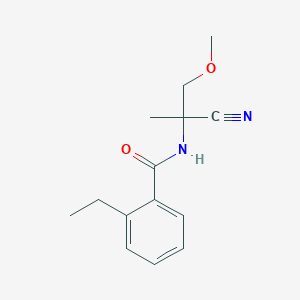

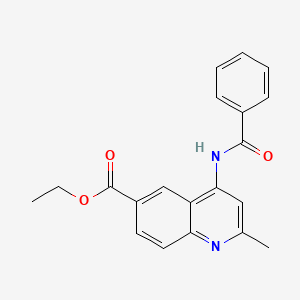

The compound “3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is substituted by an amide group . The structure also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and an amide group. The amide group would be further substituted with a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. Benzamides, for instance, can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, benzamides are typically solid at room temperature and have a high melting point .Scientific Research Applications

Synthesis and Derivatives Creation

One study elaborated on the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety, showcasing the potential of such compounds for further chemical transformations and the creation of complex molecular structures (Abdallah, Hassaneen, & Abdelhadi, 2009). Another research effort focused on the cobalt-promoted dimerization of aminoquinoline benzamides, a process that highlights the chemical versatility and reactivity of these compounds, enabling the synthesis of dimeric structures with potential biological activities (Grigorjeva & Daugulis, 2015).

Potential Biological Applications

Research into the binding of benzamide analogues to sigma-2 receptors indicates the utility of these compounds in studying receptor interactions, which could have implications for tumor diagnosis and the development of novel therapeutic agents (Xu et al., 2005). Furthermore, the creation of arylamides hybrids from high-affinity sigma-2 receptor ligands suggests a path toward the development of PET radiotracers for tumor diagnostics, highlighting the potential of such compounds in medical imaging and cancer research (Abate et al., 2011).

Advanced Chemical Synthesis Techniques

Innovative approaches to the synthesis of related compounds, such as the enantioselective creation of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcase the potential of these chemical frameworks for generating biologically active molecules and exploring their interactions with biological targets (Blank & Opatz, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-7-3-12(10-16(15)24-2)18(22)19-13-5-6-14-11(9-13)4-8-17(21)20-14/h3,5-7,9-10H,4,8H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUQTQIMRXZQCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)

![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)